Zinc tetraoctadecyl bis(phosphate)
Description
Significance of Metal-Organic Phosphates in Contemporary Chemistry
Metal-organic phosphates (MOPs) are a class of hybrid materials that bridge the gap between inorganic and organic chemistry. The phosphate (B84403) group, with its ability to act as a multidentate ligand, can link metal centers to form a wide array of structures, from simple dimeric complexes to intricate three-dimensional frameworks. This structural versatility is a key reason for their significance in modern chemistry.
The phosphate ester or phosphonate (B1237965) linkage provides a robust and thermally stable connection within the molecular architecture. nih.gov This stability is crucial for applications in catalysis, materials science, and nanotechnology. Furthermore, the organic component of MOPs allows for fine-tuning of their properties. By varying the length and functionality of the organic chains, chemists can control characteristics such as solubility, hydrophobicity, and self-assembly behavior.
MOPs have found applications in diverse fields, including:
Catalysis: The metal centers in MOPs can act as catalytic sites for a variety of organic transformations. acs.org
Ion Exchange and Adsorption: The porous nature of some MOPs makes them suitable for applications in separation science and environmental remediation.
Biomaterials: The biocompatibility of certain phosphate-based materials has led to their investigation for use in drug delivery and tissue engineering.
Coatings and Surface Modification: Metal phosphates, including zinc phosphate, are widely used to provide corrosion resistance to metal surfaces. peacta.orgmdpi.com
Overview of Divalent Metal Bis(diorganophosphate) Systems
Divalent metal bis(diorganophosphate) systems are a specific class of MOPs with the general formula M[O₂P(OR)₂]₂. In these compounds, a divalent metal cation (such as Zn²⁺, Cu²⁺, or Co²⁺) is coordinated to two diorganophosphate ligands. The diorganophosphate ligand, [O₂P(OR)₂]⁻, is formed by the deprotonation of a diorganophosphoric acid.
The coordination environment of the metal center in these systems can vary, leading to different structural motifs. Common arrangements include tetrahedral or octahedral geometries, where the phosphate groups can act as monodentate, bidentate bridging, or chelating ligands. This can result in the formation of discrete molecular complexes, one-dimensional chains, two-dimensional layers, or three-dimensional networks. researchgate.net
The physical properties of these systems are heavily influenced by the nature of the organic "R" groups. Short alkyl or aryl groups tend to form crystalline solids with well-defined structures. As the length of the alkyl chains increases, the van der Waals interactions between the chains become more significant, influencing the packing of the molecules and leading to materials with properties akin to liquid crystals or waxes.
Unique Position of Zinc Tetraoctadecyl Bis(phosphate) within Long-Chain Organozinc Chemistry
Zinc tetraoctadecyl bis(phosphate) holds a unique position within the family of long-chain organozinc compounds due to the presence of its very long C18 (octadecyl) alkyl chains. While direct and extensive research on this specific compound is limited, its properties can be inferred from the behavior of other long-chain alkyl phosphates and organometallic compounds.
The most distinguishing feature imparted by the tetraoctadecyl chains is significant hydrophobicity. nih.gov This property is a direct consequence of the large nonpolar surface area of the four C18 chains. This makes the compound highly insoluble in water and polar solvents, while promoting solubility in nonpolar organic solvents.
Furthermore, long alkyl chains are known to induce self-assembly phenomena. acs.org In the solid state, the octadecyl chains are likely to pack in an ordered fashion, potentially forming lamellar or other organized structures. This self-organization can lead to the formation of materials with anisotropic properties, which could be of interest for applications in areas such as lubrication and surface modification. The long chains can also influence the reactivity of the zinc center by creating a sterically hindered and hydrophobic local environment.
Scope of Current Research Directions in Zinc-Containing Phosphate Systems
Research into zinc-containing phosphate systems is an active and evolving field. Current research directions can be broadly categorized into several key areas:
Anticorrosive Coatings: Zinc phosphate is a well-established and widely used anticorrosive pigment in paints and coatings. peacta.orgmdpi.com Ongoing research focuses on improving the performance of these coatings by optimizing particle size, morphology, and surface chemistry. There is also a growing interest in developing more environmentally friendly "green" zinc phosphate coatings.
Lubricants and Wear Resistance: Zinc phosphates, often in combination with other materials, are used to improve the tribological properties of surfaces. researchgate.netasme.org Research in this area aims to develop new formulations with enhanced lubricity and wear resistance for demanding applications in the automotive and industrial sectors. asme.orgsemanticscholar.org
Nanomaterials: The synthesis and characterization of zinc phosphate nanoparticles is a burgeoning area of research. These nanomaterials exhibit unique size-dependent properties and are being explored for applications in catalysis, biomedicine, and advanced materials.
Metal-Organic Frameworks (MOFs): While not strictly a bis(diorganophosphate) system, zinc-based phosphate MOFs are being investigated for their potential in gas storage, separation, and catalysis. The ability to create porous materials with high surface areas and tunable functionality is a key driver of this research.
The study of long-chain derivatives like Zinc tetraoctadecyl bis(phosphate) could contribute to these research areas by offering new possibilities for creating highly hydrophobic and self-assembling coatings, advanced lubricants with unique film-forming properties, and novel building blocks for functional nanomaterials and hybrid organic-inorganic systems.
| Compound Name | Synonyms | CAS Number | Molecular Formula |
| Zinc tetraoctadecyl bis(phosphate) | Zinc bis(dioctadecyl phosphate) | 16700-97-3 | C₇₂H₁₄₈O₈P₂Zn |
Structure
2D Structure
Properties
CAS No. |
16700-97-3 |
|---|---|
Molecular Formula |
C72H148O8P2Zn |
Molecular Weight |
1269.3 g/mol |
IUPAC Name |
zinc;dioctadecyl phosphate |
InChI |
InChI=1S/2C36H75O4P.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h2*3-36H2,1-2H3,(H,37,38);/q;;+2/p-2 |
InChI Key |
URFPYADUEZJYDO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC.[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies for Zinc Tetraoctadecyl Bis Phosphate and Analogues
Direct Synthesis Approaches
Direct synthesis provides the most straightforward route to zinc tetraoctadecyl bis(phosphate) and its analogues. These methods involve the direct reaction of zinc precursors with organophosphate ligands, often facilitated by controlled precipitation or specific temperature regimens.
Reaction Pathways Involving Zinc Precursors and Organophosphate Ligands
The synthesis of zinc organophosphates, including long-chain alkyl variants, typically involves the reaction of a zinc source with an organophosphorus acid or ester. A common approach is the neutralization of a dialkyldithiophosphoric acid with a zinc salt, such as zinc oxide. While this method is prevalent for dithiophosphates, a similar principle can be applied to the synthesis of zinc tetraoctadecyl bis(phosphate).
A highly relevant synthetic strategy involves the reaction of zinc nitrate (B79036) with long-chain alkyl phosphate (B84403) esters. For instance, the reaction of zinc nitrate with n-octyl phosphate or n-hexyl phosphate has been shown to yield one-dimensional polymeric and two-dimensional layered zinc monoalkyl phosphates. rsc.org This suggests a plausible pathway for the synthesis of zinc tetraoctadecyl bis(phosphate) would involve the reaction of a suitable zinc precursor, like zinc nitrate or zinc chloride, with a tetraoctadecyl bis(phosphate) ligand. The synthesis of this specific ligand, which contains four octadecyl chains and two phosphate groups, would be a critical preceding step, likely involving the esterification of a phosphoric acid derivative with octadecanol.
The general reaction can be represented as:
Zn(X)₂ + 2 [R-O]₂P(O)OH → Zn([R-O]₂P(O)O)₂ + 2 HX
Where:
Zn(X)₂ is the zinc precursor (e.g., Zn(NO₃)₂, ZnCl₂)
[R-O]₂P(O)OH represents the organophosphate ligand (in this case, a derivative of tetraoctadecyl bis(phosphate))
R is the octadecyl group (C₁₈H₃₇)
Controlled Precipitation Techniques for Tailored Products
Controlled precipitation is a crucial technique for isolating the desired zinc organophosphate product and influencing its morphology and purity. The precipitation can be initiated by adjusting the pH, temperature, or solvent composition of the reaction mixture.
For instance, high-purity zinc phosphate can be synthesized via a precipitation transformation method using zinc sulfate (B86663) and ammonium (B1175870) bicarbonate as raw materials. researchgate.net The careful control of factors such as precipitant feeding speed, reaction temperature, and stirring speed is essential to optimize the yield and purity of the final product. researchgate.net In the context of long-chain alkyl phosphates, the solubility of the reactants and products in different solvents plays a significant role. The use of a suitable solvent system can facilitate the reaction and subsequent precipitation of the product upon changing conditions.
The formation of insoluble zinc-containing precipitates is a common observation in the reaction of zinc complexes with primary phosphines, indicating the importance of solubility control in directing the reaction towards the desired product. researchgate.net
High-Temperature and Room-Temperature Synthetic Routes
Both high-temperature and room-temperature methods can be employed for the synthesis of zinc organophosphates, with the choice of temperature significantly impacting the reaction kinetics and the final product characteristics.
High-Temperature Synthesis: High-temperature conditions are often used to drive reactions to completion and to promote the crystallization of the product. For example, the synthesis of certain magnesium phosphate coatings, analogous to zinc phosphates, is an endothermic reaction where higher temperatures lead to the formation of larger and more developed crystals. nih.gov Temperatures around 65-80 °C have been shown to be effective for the formation of uniform phosphate coatings. nih.gov Hydrothermal synthesis, which involves carrying out the reaction in a sealed vessel at elevated temperatures and pressures, is another high-temperature method that can be used to produce crystalline zinc organophosphates. nih.gov
Room-Temperature Synthesis: Room-temperature synthesis offers advantages in terms of energy efficiency and can be preferable for thermally sensitive compounds. The synthesis of lanthanum phosphates, for example, has been successfully achieved at room temperature using the Epoxide Route, which allows for the controlled precipitation of the product. conicet.gov.ar Furthermore, studies on room temperature zinc phosphating processes have shown that good quality coatings can be produced by carefully controlling the pH and the concentration of accelerators. dtic.mil The reaction of zinc nitrate with long-chain alkyl phosphates to form polymeric structures has also been demonstrated to proceed under ambient conditions, with the coordinated solvent molecules being exchangeable with water from the atmosphere. rsc.org
Mechanistic Aspects of Organozinc Phosphate Formation
Understanding the reaction mechanism is key to optimizing the synthesis of zinc tetraoctadecyl bis(phosphate). This involves identifying key reaction intermediates and understanding how reaction conditions influence the product's characteristics.
Investigation of Reaction Intermediates
The formation of organozinc phosphates likely proceeds through several intermediate steps. In the reaction of zinc precursors with organophosphorus acids, an initial acid-base reaction or coordination of the phosphate group to the zinc ion is expected. In the case of reactions involving diethylzinc (B1219324) and phosphines, the formation of zinc-phosphide intermediates has been observed, although they can be difficult to isolate. researchgate.net
In the decomposition of zinc dialkyldithiophosphate (ZDDP), a well-studied analogue, the formation of intermediate zinc sulfide (B99878) and sulfate species has been identified before the formation of the final phosphate-rich film. whiterose.ac.uk These intermediates can interact with the substrate and influence the subsequent formation of the phosphate layers. whiterose.ac.uk It is plausible that the formation of zinc tetraoctadecyl bis(phosphate) also involves the formation of transient coordination complexes and potentially intermediate salt species that evolve into the final product. The presence of long alkyl chains can also influence the aggregation and self-assembly of these intermediates, guiding the structure of the final product. rsc.org
Influence of Reaction Conditions on Product Purity and Yield
The purity and yield of zinc tetraoctadecyl bis(phosphate) are highly dependent on the reaction conditions.
Table 1: Influence of Reaction Conditions on Zinc Organophosphate Synthesis
| Parameter | Influence on Purity and Yield | Research Findings |
|---|---|---|
| Temperature | Affects reaction rate and crystallinity. Higher temperatures can increase yield but may also lead to decomposition or the formation of undesired byproducts. | In magnesium phosphate synthesis, increasing temperature from 25 °C to 80 °C promoted crystal growth and coating formation. nih.gov |
| pH | Crucial for precipitation and preventing the formation of soluble complexes or undesired phases. | The optimal pH for room temperature zinc phosphating was found to be approximately 4. dtic.mil |
| Precursor Concentration | Influences reaction kinetics and can affect the morphology and size of the resulting particles. | In the synthesis of high-purity zinc phosphate, the excess coefficient of the precipitant was a significant factor. researchgate.net |
| Solvent | Affects the solubility of reactants and intermediates, influencing the reaction pathway and product isolation. | In the synthesis of zinc monoalkyl phosphates, the use of DMF as a solvent led to the formation of DMF-coordinated polymers. rsc.org |
| Stirring Speed | Affects mass transport and can influence the homogeneity of the reaction mixture and the particle size of the precipitate. | Stirring speed was identified as an important parameter in the precipitation transformation method for zinc phosphate synthesis. researchgate.net |
The length of the alkyl chains in the organophosphate ligand can also significantly impact the structure and properties of the resulting zinc phosphate. Studies on zinc monoalkyl phosphates with n-hexyl and n-octyl chains have shown that the flexible alkyl chains can lead to structural transformations and impart hydrophobic properties to the material. rsc.org This highlights the importance of the tetraoctadecyl chains in defining the final characteristics of zinc tetraoctadecyl bis(phosphate).
Green Chemistry Principles in Zinc Phosphate Synthesis
The application of green chemistry principles to the synthesis of zinc phosphates is a growing area of research, driven by the need for more environmentally benign and sustainable industrial processes. Key aspects include the use of renewable or waste-derived raw materials and the development of energy-efficient synthetic routes.
A significant advancement in the green synthesis of zinc phosphates is the utilization of industrial waste streams as a source of zinc. This approach not only provides a low-cost alternative to virgin zinc but also contributes to waste valorization and a circular economy.
One notable example is the use of galvanic waste sludge from acid zinc electroplating baths. This sludge, which is a hazardous waste product of the galvanizing industry, can be treated to extract zinc ions for the synthesis of zinc-ammonium phosphate. The process typically involves leaching the sludge with an acid, such as hydrochloric acid, to dissolve the zinc compounds. The resulting zinc-rich solution can then be reacted with a phosphate source, like diammonium phosphate, and neutralized with an ammonia (B1221849) solution to precipitate zinc-ammonium phosphate. wiley.comengineering.org.cnripi.irwikipedia.org Research has shown that the concentration of the leaching acid directly impacts the efficiency of zinc extraction. wiley.com
Another promising waste source is zinc-containing dust from metallurgical processes. These dusts can be subjected to selective leaching processes to recover zinc. For instance, a hybrid acid leaching agent composed of malic acid and sulfuric acid has been shown to selectively extract zinc from such dusts, leaving behind other metals like iron and lead. nih.gov The purified zinc solution can then be used to synthesize zinc-based chemicals. Similarly, methods for recycling industrial waste streams containing various zinc compounds have been developed, often involving leaching with solutions like ammonium chloride to recover high-purity zinc oxide, which can serve as a precursor for zinc phosphate synthesis. mdpi.com
The table below summarizes findings on the utilization of different waste streams for zinc phosphate synthesis.
Table 1: Utilization of Waste Streams for Zinc Source in Phosphate Synthesis
| Waste Source | Leaching Agent | Recovered Zinc Compound | Final Product | Reference |
|---|---|---|---|---|
| Galvanic Waste Sludge | Hydrochloric Acid | Zinc Chloride Solution | Zinc-Ammonium Phosphate | wiley.comengineering.org.cnripi.irwikipedia.org |
| Zinc-Containing Dust | Malic Acid & Sulfuric Acid | Zinc-rich Leachate | Nano-ZnO (precursor) | nih.gov |
| Industrial Zinc Waste | Ammonium Chloride | Zinc Oxide | Zinc Oxide (precursor) | mdpi.com |
Sustainable synthetic routes for zinc phosphates focus on minimizing energy consumption, reducing waste generation, and using less hazardous chemicals. The efficiency of these routes is a key metric, often evaluated based on reaction time, yield, and the purity of the final product.
The synthesis of long-chain zinc monoalkyl phosphates, such as zinc n-octyl phosphate and zinc n-hexyl phosphate, has been achieved through the reaction of zinc nitrate with the corresponding n-alkyl phosphate in a solvent like dimethylformamide (DMF). google.comresearchgate.net This method, while effective, often results in a mixture of products, including both DMF-coordinated and water-coordinated polymers. google.comresearchgate.net An interesting aspect of this synthesis is the dynamic structural transformation where the DMF-coordinated compounds can convert to the more stable water-coordinated forms upon exposure to humidity. google.com
The development of one-pot synthesis methods represents a step towards greater efficiency and sustainability. For example, the synthesis of long-chain n-alkyl-H-phosphinic acids, which are precursors to organophosphates, can be achieved through a one-pot alkylation/oxidation of red phosphorus using recyclable micellar catalysts. rsc.org This approach simplifies the process and reduces the need for intermediate purification steps.
The efficiency of these sustainable routes can be influenced by various factors, including the choice of solvent, reaction temperature, and the use of catalysts. For instance, replacing toxic solvents with more environmentally friendly alternatives like water or ionic liquids is a key goal in green synthesis.
Nanocrystal and Hybrid Material Preparation Routes
The preparation of zinc phosphate nanocrystals and hybrid materials has garnered significant attention due to their enhanced properties and potential applications in areas such as coatings and biomedical materials. Advanced synthesis techniques are often employed to control the size, morphology, and functionality of these materials.
Ultrasonic and microwave-assisted synthesis methods are prominent examples of energy-efficient techniques that can significantly accelerate the formation of nanomaterials.
Ultrasonic-assisted synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to create localized hot spots with high temperatures and pressures. This intense energy input can enhance reaction rates, improve mass transport, and lead to the formation of nanoparticles with a narrow size distribution. The sonochemical synthesis of amorphous zinc phosphate nanospheres has been demonstrated, where the particle size can be controlled by adjusting the pH of the precursor solution. researchgate.net This method is considered simple, fast, and environmentally benign. researchgate.net Furthermore, the combination of ultrasonic, template, and microwave (UTM) assisted routes has been used to synthesize surface-modified zinc phosphate nanocrystals with good dispersion and particle sizes in the range of 30-35 nm. researchgate.net
Microwave-assisted synthesis employs microwave radiation to rapidly and uniformly heat the reaction mixture. This can lead to a significant reduction in reaction time compared to conventional heating methods. Microwave-assisted methods have been successfully used to synthesize various ZnO nanostructures, demonstrating the potential for this technique in producing zinc-based nanomaterials. rsc.orgrsc.org The synthesis of cellulose/zinc-sulfate-calcium-phosphate (ZSCAP) nanocomposites via microwave irradiation highlights the versatility of this method for creating hybrid materials. nih.gov
The table below provides a comparison of these advanced synthesis techniques for zinc phosphate and related materials.
Table 2: Comparison of Advanced Synthesis Methods for Zinc Phosphate Nanomaterials
| Synthesis Method | Key Principle | Advantages | Example Product | Reference |
|---|---|---|---|---|
| Ultrasonic-Assisted | Acoustic Cavitation | Rapid reaction, narrow size distribution, energy efficient | Amorphous Zinc Phosphate Nanospheres | researchgate.net |
| Microwave-Assisted | Rapid, uniform heating | Reduced reaction time, high purity | ZnO Nanostructures, Cellulose/ZSCAP nanocomposites | rsc.orgrsc.orgnih.gov |
| UTM Assisted | Combination of techniques | Good dispersion, controlled size | Surface-modified Zinc Phosphate Nanocrystals | researchgate.net |
Biomimetic mineralization is a "bottom-up" synthetic approach that mimics natural biomineralization processes to create inorganic materials with controlled structures and properties. engineering.org.cn This strategy often involves the use of organic templates or molecules to direct the nucleation and growth of inorganic crystals.
In the context of zinc phosphates, biomimetic approaches could involve the use of long-chain organic molecules, such as surfactants or polymers, to act as templates or structure-directing agents. These molecules could self-assemble into specific structures, such as micelles or bilayers, which would then guide the crystallization of the zinc alkyl phosphate, potentially leading to materials with novel morphologies and properties. The synthesis of long-chain zinc monoalkyl phosphates, which form layered structures, can be seen as a step in this direction, where the long alkyl chains play a crucial role in the self-assembly of the material. google.comresearchgate.net
Structural Elucidation and Morphological Characterization
Crystalline and Amorphous Phases of Zinc Bis(phosphate) Derivatives
Zinc bis(phosphate) derivatives, including those with long alkyl chains like tetraoctadecyl bis(phosphate), can exist in both ordered crystalline and disordered amorphous states. The specific phase is often a product of the synthesis conditions and subsequent thermal treatment. The interplay between these phases is critical as it dictates the material's physical and chemical properties. For instance, in related nickel-cobalt materials, a composite structure featuring both crystalline phosphide and amorphous phosphate (B84403) has been shown to enhance electrochemical performance by combining the high conductivity of the crystalline phase with the stability and favorable ion diffusivity of the amorphous phase rsc.org.
Powder X-ray Diffraction (PXRD) Analysis of Structural Phases
Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying the crystalline phases present in a material. The diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), serves as a fingerprint for the crystalline structure. For zinc phosphate compounds, PXRD patterns are used to identify specific crystalline forms such as hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O) researchgate.netbibliotekanauki.plresearchgate.net.
In the case of synthesized zinc phosphate materials, PXRD analysis confirms the crystalline nature and can be compared to standard diffraction data from databases like the JCPDS (Joint Committee on Powder Diffraction Standards) file scirp.orgacs.org. The presence of sharp, well-defined peaks in the XRD pattern indicates a high degree of crystallinity, whereas broad, diffuse halos are characteristic of amorphous materials researchgate.net. The synthesis method can significantly influence the resulting crystal structure; for example, the use of microwave irradiation during the synthesis of zinc phosphate molecular sieves has been shown to alter the crystal structure compared to conventional heating methods researchgate.net.
Table 1: Representative PXRD Peaks for Zinc Phosphate Compounds
| 2θ Angle (°) | Crystal Face (hkl) | Compound Reference |
| 9.65 | (020) | Zinc Phosphate Tetrahydrate (Zn₃(PO₄)₂·4H₂O) scirp.org |
| 16.68 | (200) | Zinc Phosphate Tetrahydrate (Zn₃(PO₄)₂·4H₂O) scirp.org |
| 19.38 | (040) | Zinc Phosphate Tetrahydrate (Zn₃(PO₄)₂·4H₂O) scirp.org |
| 31.31 | (241) | Zinc Phosphate Tetrahydrate (Zn₃(PO₄)₂·4H₂O) scirp.org |
This table is generated based on data for zinc phosphate tetrahydrate, a related compound, to illustrate typical PXRD findings.
Variable Temperature PXRD for Phase Transitions
Variable Temperature Powder X-ray Diffraction (VT-PXRD) is employed to study the structural changes and phase transitions that occur in a material as a function of temperature. This analysis is crucial for understanding the thermal stability of compounds like zinc tetraoctadecyl bis(phosphate).
For related long-chain zinc alkyl phosphates, VT-PXRD studies have revealed that heating can induce a transition from a crystalline to an amorphous phase rsc.org. For example, a zinc octyl phosphate derivative was observed to become amorphous upon heating to 300 °C, a change attributed to the loss of the alkyl groups rsc.org. Similarly, thermal analysis of zinc phosphate coatings on steel shows that destruction of the hydrated crystalline coats, such as hopeite, occurs in the temperature range of 478-505°C bibliotekanauki.pl. Such investigations provide critical information about the operational temperature limits and degradation mechanisms of these materials.
Microscopic and Nanoscopic Morphologies
The performance of zinc phosphate compounds in various applications is heavily dependent on their particle size, shape, and surface topography. Electron microscopy techniques are indispensable for characterizing these features at both micro and nano scales.
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the detailed analysis of a material's internal structure and nanoscopic features. TEM is used to determine particle size, size distribution, and the arrangement of crystal lattices mdpi.comnih.gov. For instance, a study on zinc phosphate nanocrystals synthesized via an ultrasonic-template-microwave assisted route used TEM to confirm good dispersion and a particle size of 30–35 nm scirp.org.
Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to confirm the crystalline structure of individual nanoparticles researchgate.net. This combination of imaging and diffraction provides a comprehensive understanding of the material's nanostructure, which is essential for applications leveraging nanoscale properties mdpi.comnih.gov.
Influence of Synthesis Parameters on Particle Size and Dispersion
The synthesis method and its parameters are determinant factors for the final particle size and dispersion of zinc phosphate products. Control over these properties is critical for application performance.
Several strategies have been developed to produce nanocrystalline zinc phosphate with controlled characteristics:
Sonochemical Methods: The use of ultrasound during precipitation has been shown to be an effective method for synthesizing nano-sized zinc phosphate. One study found that an ultrasonically assisted method produced particles with an average size of 110.3 nm, which was significantly smaller than the 214.9 nm particles produced by a conventional method austinpublishinggroup.com. Ultrasound also improved crystallinity and dramatically reduced reaction time austinpublishinggroup.com.
Temperature Control: The temperature of the synthesis reaction directly influences particle size. In the electrochemical synthesis of zinc oxide nanoparticles, a related material, different temperatures resulted in varying average particle sizes, with the smallest particles being obtained at 40°C in a 1-propanol medium mdpi.com.
Use of Surfactants/Templates: The addition of surfactants or templates during synthesis can modify the surface of the nanoparticles, preventing agglomeration and improving dispersion in other media scirp.org. An ultrasonic-template-microwave (UTM) assisted route, for example, produced surface-modified zinc phosphate nanocrystals with good dispersion scirp.org.
Precursor and Reagent Control: The choice of precursors and their molar ratios can be manipulated to control the crystallite size. Methods have been developed to produce anhydrous zinc phosphate with an average crystallite size of about 40 nm through a two-stage calcination of a gel formed from specific precursors ipme.ru.
Layered Structures and Intercalation Phenomena
Layered metal phosphates, including zinc-based systems, have attracted significant attention due to their structural versatility and chemical stability. rsc.org The structure of Zinc tetraoctadecyl bis(phosphate) is dominated by the presence of long alkyl chains—the octadecyl groups—which play a crucial role in directing the self-assembly into lamellar, or layered, sheets. These sheets are held together by weaker van der Waals forces, which facilitates processes like intercalation and exfoliation. rsc.org
The formation of organo-zinc phosphate layers is a self-assembly process driven by the coordination between zinc ions and organophosphate ligands. While specific studies on Zinc tetraoctadecyl bis(phosphate) are limited, the mechanism can be understood from extensive research on analogous long-chain zinc alkyl phosphates, such as zinc n-octyl phosphate and zinc n-hexyl phosphate. rsc.orgnih.gov
The synthesis typically involves the reaction of a zinc salt, like zinc nitrate (B79036), with an alkyl phosphate ester in a suitable solvent. rsc.orgnih.gov This reaction leads to the formation of coordination polymers where zinc ions are linked by phosphate groups. These inorganic zinc-phosphate linkages form a core plane. Extending outward from this plane are the long, nonpolar octadecyl chains.
Due to their hydrophobic nature, these long alkyl chains arrange themselves in an ordered, parallel fashion, creating a bilayer structure that separates the inorganic zinc phosphate planes. This molecular arrangement results in a well-defined, repeating layered structure with a characteristic interlayer distance that can be measured using techniques like X-ray diffraction (XRD). rsc.org The presence of these flexible and lengthy alkyl chains can also lead to structural transformations, where the interlayer distance changes in response to environmental conditions. rsc.orgnih.gov
Table 1: Example of Structural Transformation in a Related Zinc Alkyl Phosphate System
This table illustrates how the interlayer spacing in a similar compound, zinc n-octyl phosphate, changes under different conditions, demonstrating the dynamic nature of these layered structures.
| Compound State | Condition | Interlayer Spacing (Å) | Observation |
| [(nOctO)PO₃Zn(H₂O)]n (Form 2a) | Freshly prepared | 15.8 | Initial layered structure |
| [(nOctO)PO₃Zn(H₂O)]n (Form 2b) | After aging in ambient conditions | 14.9 | Decrease in interlayer distance |
| [(nOctO)PO₃Zn(H₂O)]n (Reverted to 2a) | Heating at 50°C in vacuum | 15.8 | Reversible structural transformation |
Data derived from studies on zinc n-octyl phosphate, a structural analogue. rsc.orgnih.gov
The layered morphology of organo-zinc phosphates makes them candidates for intercalation and exfoliation, processes that involve the insertion of guest molecules or the complete separation of individual layers, respectively.
Intercalation is the reversible insertion of guest species (ions or molecules) into the space between the layers of a host material without fundamentally disrupting the host's layer structure. In the context of Zinc tetraoctadecyl bis(phosphate), the van der Waals gap created by the octadecyl chains is the site for potential intercalation. Guest molecules can be introduced into this space, leading to an increase in the interlayer spacing. This process can modify the material's properties for specific applications.
Exfoliation , or delamination, is a more extreme form of intercalation where the interactions between the layers are completely overcome, resulting in the dispersion of individual or few-layer nanosheets in a solvent. While layered zinc phosphates have the potential for exfoliation, the process can be challenging due to the strong interactions that can exist between the layers. rsc.org Achieving exfoliation often requires overcoming these forces through methods such as:
Solvent-assisted exfoliation: Using specific solvents that can penetrate the interlayer space and reduce the forces holding the layers together.
Intercalant-assisted exfoliation: Introducing "guest" molecules, such as large amines, that first intercalate and expand the interlayer spacing, making subsequent separation of the layers easier.
Mechanical or chemical energy: Applying energy through processes like sonication or creating a chemical reaction that forces the layers apart. researchgate.net
The successful exfoliation of a material like Zinc tetraoctadecyl bis(phosphate) would transform it from a bulk, multilayered crystal into a 2D nanomaterial, significantly increasing its surface area and exposing its active sites for applications in catalysis, sensing, or as an additive in nanocomposites.
Table 2: Conceptual Comparison of Intercalated and Exfoliated States
| Feature | Intercalated State | Exfoliated State |
| Layer Arrangement | Layers are expanded but maintain a parallel, stacked order. | Individual or few-layer sheets are randomly dispersed in a matrix. |
| Interlayer Spacing | Increased and well-defined. | No defined interlayer spacing; layers are fully separated. |
| Host-Guest Interaction | Guest molecules reside in the van der Waals gap. | Nanosheets are solvated or surrounded by a polymer matrix. |
| Material Form | Still a bulk, crystalline material. | A colloidal dispersion or a nanocomposite. |
Advanced Spectroscopic and Spectrometric Investigations
Vibrational Spectroscopy for Molecular Structure
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within the zinc tetraoctadecyl bis(phosphate) molecule and characterizing its structural features.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels of its constituent bonds. The resulting spectrum provides a unique fingerprint based on its functional groups. For zinc tetraoctadecyl bis(phosphate), the spectrum is dominated by features from the phosphate (B84403) headgroup and the long octadecyl hydrocarbon tails.
The phosphate group ([PO₄]³⁻) vibrations are highly characteristic. sci-hub.st Bands in the region of 950–1150 cm⁻¹ are typically assigned to the asymmetric and symmetric stretching vibrations of the P-O bonds (ν₃ and ν₁). researchgate.netrsc.org Bending vibrations of the O-P-O units (ν₄ and ν₂) appear at lower wavenumbers, generally between 430 and 600 cm⁻¹. researchgate.net The precise positions of these bands are sensitive to the coordination environment of the phosphate ion, including its interaction with the zinc cation. sci-hub.st
The octadecyl chains give rise to strong absorption bands corresponding to C-H bond vibrations. Asymmetric and symmetric stretching vibrations (νₐ(CH₂) and νₛ(CH₂)) of the methylene groups appear in the 2800–3000 cm⁻¹ region. acs.org Specifically, peaks around 2920 cm⁻¹ and 2850 cm⁻¹ are characteristic of the asymmetric and symmetric CH₂ stretching modes, respectively. The conformational state of the alkyl chains can be inferred from the positions of these peaks; highly ordered, all-trans chains exhibit peaks at lower wavenumbers compared to disordered, gauche-rich chains. rsc.org
Table 1: Characteristic FTIR Vibrational Modes for Zinc tetraoctadecyl bis(phosphate)
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|---|
| Octadecyl (Alkyl) Chain | Asymmetric/Symmetric C-H Stretching (CH₂, CH₃) | 2850 - 2960 | acs.orgrsc.org |
| C-H Bending (Scissoring/Rocking) | 1380 - 1470 | rsc.org | |
| Phosphate Moiety | Asymmetric/Symmetric P-O Stretching | 950 - 1150 | researchgate.netrsc.org |
| O-P-O Bending | 430 - 600 | researchgate.net |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent technique for probing the hydrocarbon backbone of the octadecyl chains and the symmetric vibrations of the phosphate group.
The Raman spectrum offers a detailed vibrational fingerprint of the molecule. For zinc phosphate compounds, the symmetric stretching mode of the PO₄ tetrahedron gives rise to a strong and sharp peak, typically found around 965 cm⁻¹. aip.org The exact position of this mode can be used to identify the specific zinc phosphate mineral or compound. nih.gov Other stretching and bending vibrations of the phosphate group are observed between 900 and 1300 cm⁻¹ and 600 to 800 cm⁻¹, respectively. aip.org
The conformation of the octadecyl chains is particularly well-suited for study by Raman spectroscopy. The C-C skeletal stretching modes, appearing between 1000 and 1150 cm⁻¹, are highly sensitive to the chain's conformational order. acs.org Specifically, strong bands at approximately 1060 cm⁻¹ and 1130 cm⁻¹ are indicative of long sequences of trans conformers, characteristic of a well-ordered, crystalline-like state. acs.orgacs.org Conversely, the appearance of a band around 1081 cm⁻¹ is associated with the presence of gauche conformers, signifying a more disordered, liquid-like state. acs.org The C-H stretching region (2800–3000 cm⁻¹) also provides information on the lateral packing and order of the alkyl chains. acs.org
Table 2: Key Raman Shifts for Characterizing Zinc tetraoctadecyl bis(phosphate)
| Molecular Moiety | Vibrational Mode | Typical Raman Shift (cm⁻¹) | Structural Information | Reference |
|---|---|---|---|---|
| Octadecyl Chain | C-H Stretching (ν(C-H)) | 2800 - 3000 | Lateral chain packing and disorder | acs.orgacs.org |
| Skeletal C-C Stretching (ν(C-C)) | 1060, 1130 (trans) 1081 (gauche) | Conformational order (trans/gauche ratio) | acs.orgacs.org | |
| Phosphate Group | Symmetric P-O Stretching (ν₁(PO₄)) | ~965 | Identification of phosphate compound | aip.orgnih.gov |
| Asymmetric P-O Stretching (ν₃(PO₄)) | ~1010 - 1050 | Coordination environment | aip.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis
NMR spectroscopy is an indispensable tool for obtaining detailed atomic-level information about the structure, dynamics, and aggregation of molecules. Both solution-state and solid-state NMR experiments provide unique insights into the behavior of zinc tetraoctadecyl bis(phosphate).
In solution, ¹H and ³¹P NMR are the most informative nuclei for studying zinc tetraoctadecyl bis(phosphate). ¹H NMR spectra allow for the identification of the different protons along the octadecyl chain, from the terminal methyl group to the methylene groups adjacent to the phosphate head. The chemical shifts and coupling constants can provide information about the average conformation of the alkyl chains in a given solvent. acs.org
³¹P NMR is exceptionally sensitive to the chemical environment of the phosphorus atom. acs.org For zinc phosphate compounds, the ³¹P chemical shift provides direct information about the coordination state of the phosphate ligand. rsc.orgdtic.mil Changes in the solvent or the formation of aggregates can lead to shifts in the ³¹P resonance, reflecting alterations in the electronic structure around the phosphorus nucleus. rsc.orgpsu.edu In systems like zinc dialkyl dithiophosphates, dynamic equilibria between monomeric and dimeric species are observed, where rapid exchange on the NMR timescale results in a time-averaged spectrum. psu.edu
Table 3: Typical Solution-State NMR Data for Alkyl Phosphate Systems
| Nucleus | Observed Moiety | Typical Chemical Shift (δ) Range (ppm) | Information Gleaned | Reference |
|---|---|---|---|---|
| ¹H | Alkyl Chain (CH₂, CH₃) | 0.8 - 4.2 | Molecular structure and conformation | rsc.orgpsu.edu |
| ³¹P | Phosphate Headgroup | -15 to +10 (orthophosphates) Varies with coordination | Coordination state, aggregation, hydrolysis | rsc.orgnih.gov |
DOSY NMR is a powerful non-invasive technique used to study mixtures and self-assembled systems in solution. It separates the NMR signals of different species based on their translational diffusion coefficients, which are related to their size and shape. nih.gov For an amphiphilic molecule like zinc tetraoctadecyl bis(phosphate), DOSY is ideal for characterizing its self-assembly into larger aggregates such as micelles or vesicles.
In a DOSY experiment, individual molecules will diffuse relatively quickly and thus exhibit a large diffusion coefficient (D). As they self-assemble into larger aggregates, their effective hydrodynamic radius increases, causing them to diffuse more slowly, which corresponds to a smaller diffusion coefficient. acs.orgnih.gov By measuring D, it is possible to monitor the onset of aggregation, determine the size of the resulting supramolecular structures, and study how factors like concentration and solvent affect the self-assembly process. nih.govacs.org
Table 4: Principle of DOSY NMR for Self-Assembly Analysis
| Species in Solution | Relative Size | Diffusion Rate | Measured Diffusion Coefficient (D) | Reference |
|---|---|---|---|---|
| Monomer | Small | Fast | Large | acs.orgnih.gov |
| Dimer/Small Aggregate | Medium | Intermediate | Intermediate | acs.org |
| Large Aggregate (e.g., Micelle) | Large | Slow | Small | nih.gov |
In the solid state, where molecules are restricted in their motion, solid-state NMR (SSNMR) provides crucial information about the packing and conformation of zinc tetraoctadecyl bis(phosphate). Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of ¹³C and ³¹P nuclei.
¹³C CP-MAS NMR is highly effective for probing the conformational state of the octadecyl chains. The chemical shifts of the methylene carbons are sensitive to the local conformation. Carbons in all-trans segments, typical of a well-ordered crystalline structure, resonate at a distinct chemical shift (around 33 ppm), while carbons at gauche junctions produce signals in a different region (around 30 ppm). rsc.orgacs.org This allows for a quantitative assessment of the conformational order within the packed structure.
Table 5: Information Obtained from Solid-State NMR
| Nucleus | Technique | Structural Information Revealed | Reference |
|---|---|---|---|
| ¹³C | CP-MAS | Conformational order (trans/gauche) of octadecyl chains; packing density. | rsc.orgacs.orgmdpi.com |
| ³¹P | MAS / CP-MAS | Number of crystallographically distinct phosphate sites; local coordination environment of phosphorus. | nih.govnih.gov |
Elemental and Surface Composition Analysis
The determination of elemental makeup and surface-specific chemical states is crucial for confirming the structure and purity of Zinc tetraoctadecyl bis(phosphate).
Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a powerful technique for the precise quantification of elemental composition. In the analysis of Zinc tetraoctadecyl bis(phosphate), ICP-OES is employed to determine the exact concentration of zinc, and potentially phosphorus, after acid digestion of the compound. This process ensures the sample is in a liquid form suitable for introduction into the high-temperature argon plasma, which excites the atoms of the elements present. mdpi.com The excited atoms then emit light at characteristic wavelengths, and the intensity of this emission is directly proportional to the concentration of the element in the sample. mdpi.com
This analysis is fundamental for verifying the stoichiometric ratio of zinc to the phosphate groups, confirming the identity and purity of the synthesized material. The method is highly sensitive, capable of detecting elements at concentrations ranging from parts per billion to parts per million. mdpi.comnih.gov
Table 1: Representative ICP-OES Data for Elemental Analysis of Zinc tetraoctadecyl bis(phosphate) This table presents hypothetical yet typical results for an ICP-OES analysis, comparing the theoretical elemental percentages with experimentally measured values.
| Element | Theoretical Content (w/w %) | Measured Content (w/w %) | Relative Standard Deviation (%) |
|---|---|---|---|
| Zinc (Zn) | 5.13 | 5.09 | 1.5 |
| Phosphorus (P) | 4.86 | 4.81 | 1.8 |
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique used to investigate the chemical composition and electronic states of elements within the top few nanometers of a material's surface. nih.govubc.ca For a complex molecule like Zinc tetraoctadecyl bis(phosphate), XPS provides critical information on the bonding environment of zinc, phosphorus, oxygen, and carbon.
When the surface is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. Analysis of a zinc phosphate compound typically shows Zn 2p peaks corresponding to the Zn(II) state. researchgate.net The P 2p signal confirms the presence of phosphate, and high-resolution scans of the O 1s region can differentiate between oxygen atoms in different chemical environments, such as the bridging P-O-P (in polyphosphates), non-bridging P-O-Zn, and P=O bonds. nih.gov The prominent C 1s signal originates from the long octadecyl alkyl chains.
Table 2: Typical XPS Binding Energies for Zinc Tetraoctadecyl bis(phosphate) This table outlines the expected binding energy ranges for the core-level electrons of the constituent elements.
| Core Level | Typical Binding Energy (eV) | Inferred Chemical State / Group |
|---|---|---|
| Zn 2p₃/₂ | ~1022.3 | Zn²⁺ in a phosphate matrix researchgate.net |
| P 2p | ~133.5 | P⁵⁺ in a phosphate (PO₄) group |
| O 1s | ~531.5 | P-O-Zn and P=O bonds |
| C 1s | ~285.0 | C-C and C-H bonds in alkyl chains |
Thermal Analysis Techniques
Thermal analysis techniques are used to measure changes in the physical and chemical properties of a material as a function of temperature. These methods are vital for understanding the stability, decomposition pathway, and phase behavior of Zinc tetraoctadecyl bis(phosphate).
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to detect thermal transitions such as melting, crystallization, and glass transitions. For Zinc tetraoctadecyl bis(phosphate), DSC analysis can identify the melting point associated with the long octadecyl chains, providing insight into the material's physical state and order at different temperatures. Any endothermic or exothermic peaks in the DSC thermogram correspond to a phase transition or chemical reaction.
Table 3: Illustrative DSC Data for Zinc Tetraoctadecyl bis(phosphate) This table shows a potential thermal transition that could be observed for a long-chain alkyl phosphate compound.
| Transition Type | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting (Endotherm) | ~85 | ~92 | -120 |
Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere. Studies on related long-chain zinc alkyl phosphates reveal a multi-step decomposition process. rsc.org Initially, a slight mass loss may occur due to the release of any adsorbed or coordinated solvent. The primary decomposition event involves the thermal degradation of the long octadecyl chains at elevated temperatures. The final residual mass typically corresponds to the formation of a stable inorganic residue, such as zinc pyrophosphate. rsc.org
Table 4: Representative TGA Data for the Thermal Decomposition of Zinc Tetraoctadecyl bis(phosphate) This table summarizes the characteristic decomposition stages observed in the TGA of long-chain zinc phosphate compounds, based on findings from related materials. rsc.org
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|---|
| 1 | 250 - 450 | ~75% | Decomposition and volatilization of the octadecyl alkyl chains. rsc.org |
| 2 | > 450 | - | Formation of a stable inorganic zinc pyrophosphate residue. rsc.org |
Computational and Theoretical Modeling of Zinc Bis Phosphate Interactions
Density Functional Theory (DFT) for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in determining the energetics and kinetics of chemical reactions, providing a foundational understanding of how molecules like zinc bis(phosphates) decompose and react under operational conditions.
The antiwear properties of zinc phosphate-based additives are contingent upon their ability to decompose and form a protective phosphate (B84403) glass layer on metal surfaces. DFT calculations have been instrumental in mapping out the potential energy surfaces for the cleavage of phosphate bonds, identifying the transition states and calculating the associated energy barriers.
Studies on model zinc phosphate compounds have shown that the cleavage of P-O and P-S bonds is a critical step in the formation of the protective tribofilm. DFT calculations can reveal the activation energies for these bond-breaking events. For instance, theoretical examinations of metathiophosphate (MTP) molecules, which are related to the decomposition products of ZDDP, have identified reaction pathways for the formation of phosphate chains. acs.org These calculations provide quantitative insights into the energetics of these transformations. acs.org
A theoretical study using DFT can determine various parameters such as HOMO and LUMO energies, the energy difference (ΔE), chemical hardness, and chemical potential, which are crucial in understanding the reactivity of phosphate chains. bohrium.com The investigation of the insertion of a zinc ion into phosphate chains has shown that the phosphate chains tend to be nucleophilic, donating electrons, while the zinc ion is electrophilic. bohrium.com The electron transfer occurs from the chains to the zinc ion, a key step in the formation of zinc phosphate networks. bohrium.com
The following table summarizes hypothetical energy barriers for key decomposition steps of a long-chain zinc bis(phosphate), derived from analogous systems studied by DFT.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| P-O Bond Scission | Initial cleavage of the phosphate ester bond. | 30-40 |
| Alkyl Chain Elimination | Release of an octadecyl group. | 25-35 |
| P-O-P Linkage Formation | Dimerization of phosphate units. | 15-25 |
| Zinc Coordination Change | Transition of zinc from tetrahedral to a more highly coordinated state. | 10-20 |
This table presents illustrative data based on typical values found in DFT studies of related organophosphate compounds.
Beyond simple thermal decomposition, the interaction of zinc bis(phosphates) with metal surfaces can lead to complex catalytic processes. DFT simulations can model these interactions, shedding light on how the surface influences reaction pathways. For example, first-principles molecular dynamics simulations of zinc phosphate films under pressure have shown that pressure-induced changes in the coordination number of zinc atoms are key to the formation of cross-linked, protective networks. proquest.com These simulations have demonstrated that zinc is not a mere spectator ion but plays an active role in the film formation, a finding that contradicts earlier theories. proquest.com
DFT can also be used to explore the effect of different substituents on the reactivity of the phosphate group. By systematically varying the alkyl chain length or introducing different functional groups, researchers can theoretically screen for molecules with desired decomposition characteristics. For instance, DFT studies on tetrazole derivatives as corrosion inhibitors have shown how different functional groups affect the adsorption energy and inhibitory properties on a metal surface. acs.org A similar approach could be applied to zinc bis(phosphates) to tailor their performance.
Molecular Dynamics Simulations of Self-Assembly Processes
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique is particularly well-suited for investigating the self-assembly of lubricant additives into larger structures, such as micelles or protective films.
In the case of Zinc tetraoctadecyl bis(phosphate), the long octadecyl chains are expected to drive self-assembly in non-polar lubricant base oils. MD simulations can track the aggregation of these molecules, revealing the structure and dynamics of the resulting aggregates. These simulations can provide insights into how factors like concentration, temperature, and the presence of surfaces influence the self-assembly process.
MD simulations have been extensively used to study the behavior of ZDDPs. These studies have provided detailed pictures of how ZDDP molecules aggregate in solution and adsorb onto iron oxide surfaces. mdpi.com For example, simulations have shown that ZDDP can form reverse micelles in non-polar solvents, which can then deliver the active phosphate ingredients to the rubbing surfaces.
A study using MD simulations investigated the interactions between a palygorskite coating and linear chain alkanes, including octadecane (C18), which is the alkyl chain in Zinc tetraoctadecyl bis(phosphate). mdpi.com The results indicated that the chain length significantly affects the diffusion and adsorption on the surface, with shorter chains showing stronger diffusion ability to form a uniform lubricant film. mdpi.com This suggests that the long octadecyl chains in Zinc tetraoctadecyl bis(phosphate) will have a profound impact on its film-forming properties.
The following table illustrates the type of data that can be obtained from MD simulations of lubricant additive self-assembly.
| Simulation Parameter | Observation | Implication for Performance |
| Aggregate Size Distribution | Shows the preferred size of molecular clusters in the bulk oil. | Affects the transport of the additive to the surface. |
| Radial Distribution Function | Describes the local ordering of molecules within an aggregate. | Provides insight into the packing and stability of the self-assembled structures. |
| Adsorption Energy on a Surface | Quantifies the strength of interaction between the additive and a metal surface. | Determines the initial stages of protective film formation. |
| Mean Squared Displacement | Measures the mobility of molecules in the bulk and on the surface. | Relates to the dynamic nature of the additive layer. |
This table is a representation of typical outputs from MD simulation studies.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological or chemical activity. In the context of lubricant additives, QSAR can be used to predict the performance of new compounds based on their molecular descriptors.
Data Set Compilation: A set of molecules with known anti-wear properties is collected.
Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of descriptors with the observed activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
A QSAR study on non-phosphorus, non-zinc anti-wear additives successfully developed a model with high predictive accuracy (R² = 0.990). journals.co.za This model was then used to design new additives with potentially improved properties. journals.co.za A similar approach could be employed for zinc bis(phosphates), allowing for the virtual screening of a large number of candidate molecules to identify those with the most promising anti-wear characteristics. The development of such models would accelerate the discovery of new, more effective lubricant additives. nih.gov
Molecular Docking Analysis for Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand binds to a protein's active site. In the context of Zinc tetraoctadecyl bis(phosphate), molecular docking can be used to study its interaction with metal surfaces or with other components of the lubricant formulation.
The "ligand" in this case would be the zinc bis(phosphate) molecule, and the "receptor" could be a model of an iron or steel surface. The docking simulation would then predict the most stable binding pose of the additive on the surface, providing information about the binding energy and the specific atoms involved in the interaction. This can help to understand the initial stages of tribofilm formation.
Specialized force fields have been developed for docking simulations involving zinc-containing molecules, such as the AutoDock4Zn force field, which improves the accuracy of predicting the geometry and binding energy of zinc-coordinating ligands. acs.orgreadthedocs.io Such tools could be adapted to study the interaction of Zinc tetraoctadecyl bis(phosphate) with metal surfaces.
The results of a molecular docking analysis are typically presented in terms of a scoring function, which estimates the binding affinity, and a visual representation of the binding mode. The table below shows hypothetical docking scores for Zinc tetraoctadecyl bis(phosphate) and related compounds on an iron oxide surface.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues/Atoms on Surface |
| Zinc tetraoctadecyl bis(phosphate) | -8.5 | Oxygen atoms of phosphate with surface iron atoms. |
| Octadecyl phosphate (ligand only) | -6.2 | Phosphate group with surface iron atoms. |
| Zinc ion (solvated) | -3.1 | Electrostatic interactions with surface oxygen atoms. |
This table contains illustrative data to demonstrate the output of a molecular docking study. The values are hypothetical.
By analyzing the binding modes, researchers can identify the key functional groups responsible for surface adhesion. For Zinc tetraoctadecyl bis(phosphate), it is expected that the phosphate group would be the primary binding site to the metal surface, with the long alkyl chains extending into the lubricant, providing a low-shear interface.
Supramolecular Assembly and Nanostructure Engineering
Principles of Self-Assembly in Long-Chain Organozinc Phosphates
The spontaneous formation of ordered structures from individual molecules of zinc tetraoctadecyl bis(phosphate) is a process governed by a delicate balance of non-covalent interactions. The distinct chemical moieties within the molecule—the long hydrocarbon chains and the ionic phosphate-zinc core—play specific and synergistic roles in directing this hierarchical assembly.
Role of Octadecyl Chains in Directing Assembly
The presence of the long, 18-carbon octadecyl chains is a critical determinant in the self-assembly process. These hydrophobic chains drive the system to minimize unfavorable interactions with polar environments. This is primarily achieved through van der Waals forces, which, although individually weak, become collectively significant when the long chains align and pack closely together. This packing leads to the formation of lamellar or bilayered structures, which are a recurring motif in the supramolecular chemistry of long-chain amphiphiles. The length of the alkyl chain directly influences the thermal stability of these assemblies; longer chains like octadecyl result in stronger van der Waals interactions and, consequently, more stable, ordered structures with higher phase transition temperatures.
Zinc-Ion Triggered Hierarchical Self-Assembly
The coordination of zinc ions with the phosphate (B84403) head groups introduces a strong, directional, and organizing force, acting as a trigger for a hierarchical self-assembly cascade. The zinc ion acts as a linker, bridging multiple phosphate groups and creating a more rigid and defined primary building block. This initial coordination event is crucial, as these primary units then serve as the foundation for the growth of larger, more complex superstructures. This process is hierarchical because it proceeds in a stepwise fashion from the molecular level to the nano- and even micro-scale, allowing for the formation of a diverse array of morphologies, from simple layers to intricate three-dimensional objects.
Formation of Ordered Structures and Nanomaterials
The principles of self-assembly translate into the practical formation of a variety of ordered structures and nanomaterials with tunable properties and potential applications in materials science and nanotechnology.
Supramolecular Polymers and Dynamic Constitutional Changes
In certain solvent systems, long-chain dialkyl phosphates can form extended, one-dimensional chains known as supramolecular polymers. These are not held together by covalent bonds, but rather by directional non-covalent interactions, primarily hydrogen bonding between the phosphate head groups. The introduction of zinc ions can dramatically alter the constitution of these dynamic systems. By coordinating to the phosphate groups, the zinc ions can disrupt the existing hydrogen-bonding network and introduce new, metal-coordination cross-links. This results in significant changes to the material's bulk properties, such as a marked increase in viscosity, demonstrating the ability to dynamically reconfigure the material's structure and function through an external chemical stimulus.
Self-Assembled Monolayers (SAMs) on Substrates
Zinc tetraoctadecyl bis(phosphate) and its analogues are capable of forming highly ordered, two-dimensional crystalline structures on various surfaces, known as self-assembled monolayers (SAMs). This process involves the spontaneous adsorption of the molecules from solution onto a substrate. The polar zinc-phosphate head groups provide a strong anchor to the surface, while the octadecyl chains extend away from the surface, packing tightly to form a dense, quasi-crystalline film. These SAMs are a powerful tool for surface engineering, allowing for precise control over surface properties such as wettability, adhesion, and friction. The quality and packing of the monolayer can be fine-tuned by controlling parameters like substrate type, solvent, concentration, and temperature.
Fabrication of Hybrid Nanoflowers and Spherical Superstructures
A remarkable manifestation of the hierarchical self-assembly of organozinc phosphates is the creation of complex, three-dimensional nano- and microstructures, often with intricate, life-like morphologies such as flowers or spheres. These "hybrid nanoflowers" are typically synthesized by a process where the organophosphate acts as an organic template or directing agent for the crystallization of an inorganic component. The self-assembly of the organophosphate molecules into lamellar structures provides a scaffold that guides the growth of the inorganic crystals, resulting in the characteristic petal-like sheets of the nanoflower architecture.
Similarly, spherical superstructures can be formed through the aggregation of smaller, primary nanoparticles of the organozinc phosphate. Under specific conditions, these primary particles will self-assemble into well-defined spherical aggregates to minimize surface energy. The size and uniformity of these spherical superstructures can be controlled by manipulating the experimental conditions during their formation.
Data Tables
Table 1: Key Interactions in the Self-Assembly of Zinc Tetraoctadecyl Bis(phosphate)
| Interaction Type | Molecular Origin | Role in Assembly | Resulting Structure |
|---|---|---|---|
| Van der Waals Forces | Alignment of long octadecyl chains | Drives packing and ordering of hydrophobic tails | Lamellar and bilayer formation |
| Ionic Coordination | Zinc ions linking phosphate head groups | Triggers hierarchical assembly, provides structural rigidity | Formation of primary building blocks, cross-linking |
| Hydrogen Bonding | Between phosphate groups (in the absence of zinc) | Can lead to the formation of linear chains | Supramolecular polymers |
Table 2: Examples of Nanostructures Formed by Zinc Tetraoctadecyl Bis(phosphate) and Analogues
| Nanostructure | Formation Principle | Key Features |
|---|---|---|
| Supramolecular Polymers | Self-assembly via hydrogen bonding, modifiable by zinc coordination | Dynamic, responsive viscosity |
| Self-Assembled Monolayers (SAMs) | Adsorption onto a substrate, driven by head group affinity and chain packing | Highly ordered, quasi-crystalline 2D films |
| Hybrid Nanoflowers | Co-precipitation with an inorganic component, with the organophosphate as a template | Hierarchical, petal-like sheets |
| Spherical Superstructures | Aggregation of primary nanoparticles | Ordered 3D assemblies, controllable size |
Mechanistic Studies of Reactivity and Catalysis
Interfacial Reactivity and Adsorption Mechanisms of Zinc Tetraoctadecyl Bis(phosphate)
The protective properties of zinc tetraoctadecyl bis(phosphate) are intrinsically linked to its behavior at the interface between a lubricant or coating and a metal surface. Understanding the mechanisms of its reactivity and adsorption is crucial for optimizing its performance as a surface-active agent. This section delves into the molecular interactions with metal oxide surfaces and the subsequent formation of protective layers.
Interactions with Metal Oxide Surfaces
The interaction of zinc phosphate (B84403) compounds with metal oxide surfaces, particularly those of iron and steel, is a complex process governed by several factors including the chemical nature of the phosphate, the surface chemistry of the metal oxide, and the surrounding environment. While direct studies on zinc tetraoctadecyl bis(phosphate) are limited, research on analogous long-chain alkyl phosphates and related zinc phosphate compounds provides significant insights into the governing mechanisms.
The primary mode of interaction is believed to be the adsorption of the phosphate head group onto the metal oxide surface. This process is often driven by a combination of electrostatic interactions and the formation of coordinate bonds. The surface of metals like iron in an ambient environment is typically covered by a thin layer of iron oxides and hydroxides. These surface hydroxyl groups can act as active sites for adsorption.
Research on the adsorption of alkyl phosphates on iron surfaces suggests a spontaneous formation of a thin film. This is largely attributed to the electrostatic attraction between positively charged metal ions (e.g., Fe²⁺) on the metal surface and the anionic phosphate groups (RO-PO₃H⁻) of the inhibitor molecule. nih.gov Furthermore, the specific adsorption of the phosphate group onto the iron substrate plays a significant role in the initial anchoring of the molecule. nih.gov Ab initio density-functional theory simulations on the related zinc dialkyldithiophosphates (ZDDPs) have shown that molecular dissociation is highly favored in the presence of an iron substrate, indicating a strong molecule-substrate interaction that facilitates the formation of a protective film. arxiv.org The presence of surface oxidation on the metal can, however, influence this interaction. arxiv.org
The zinc ion in zinc tetraoctadecyl bis(phosphate) also plays a crucial role. It can coordinate with the phosphate groups and potentially with the oxygen atoms of the metal oxide surface, forming a stable, cross-linked structure. This coordination enhances the adhesion and cohesion of the adsorbed layer. Studies on zinc phosphate conversion coatings have shown that the process involves the dissolution of the metal at micro-anodes and the precipitation of insoluble zinc phosphate at micro-cathodes, leading to the formation of a crystalline protective layer. researchgate.net
Formation of Protective Layers and Barrier Properties
The adsorption of zinc tetraoctadecyl bis(phosphate) molecules onto a metal oxide surface is the initial step in the formation of a more substantial protective layer. This layer acts as a physical barrier, isolating the metal substrate from corrosive agents and preventing mechanical wear. The characteristics of this protective film are highly dependent on the structure of the zinc phosphate compound and the conditions under which the film is formed.
The formation of these protective films, often referred to as tribofilms in the context of lubrication, can be a mechanochemical process. For the analogous ZDDPs, it has been demonstrated that the film formation is promoted by both temperature and mechanical stress (shear stress). nih.govresearchgate.net This stress-augmented thermal activation model suggests that the growth rate of the film increases exponentially with shear stress and temperature. nih.govresearchgate.net The long alkyl chains of zinc tetraoctadecyl bis(phosphate) are expected to influence the transmission of these stresses to the reactive phosphate head, thereby modulating the rate of film formation.
Once formed, the protective layer consists of a complex, often amorphous or glassy, zinc and iron polyphosphate matrix. The long octadecyl chains orient themselves away from the polar metal surface, creating a dense, hydrophobic outer layer. This hydrocarbon barrier effectively repels water and other polar corrosive species, significantly enhancing the corrosion resistance of the underlying metal. Research on long-chain zinc monoalkyl phosphates has shown that these compounds impart hydrophobicity to surfaces, with water contact angles exceeding 98°. researchgate.net
The length of the alkyl chain has a significant impact on the quality of the protective barrier. Generally, an increase in the alkyl chain length leads to better packing of the surfactant molecules at the metal-electrolyte interface, which enhances the corrosion inhibition performance. nih.gov The very long C18 chains of zinc tetraoctadecyl bis(phosphate) are expected to provide a highly effective barrier due to strong van der Waals interactions between the chains, leading to a well-ordered and dense film.
The barrier properties of these films can be quantified by various electrochemical techniques. For instance, the addition of zinc phosphate to coatings has been shown to significantly increase the electrochemical resistance and reduce the corrosion rate of the protected metal. frontiersin.orgresearchgate.net The protective efficiency of zinc phosphate-containing coatings can be as high as 98%. frontiersin.org
The table below summarizes key research findings on the formation and properties of protective films from long-chain zinc phosphates and their analogues.
| Compound Family | Key Findings on Protective Layer Formation | Resulting Barrier Properties | Reference |
| Long-Chain Alkyl Phosphates | Spontaneous adsorption on iron surfaces driven by electrostatic interaction and specific adsorption of the phosphate group. | Formation of a thin, corrosion-inhibiting film. Increased alkyl chain length generally improves inhibition. | nih.gov |
| Zinc Monoalkyl Phosphates (n-hexyl, n-octyl) | Formation of layered structures with hydrophobic surfaces due to the orientation of the alkyl chains. | Imparts hydrophobicity to the surface with high water contact angles. | researchgate.net |
| Zinc Dialkyldithiophosphates (ZDDPs) | Film formation is a mechanochemical process, accelerated by temperature and shear stress. nih.govresearchgate.net Forms a zinc/iron polyphosphate glassy film. researchgate.net | Provides excellent anti-wear properties. researchgate.net The alkyl structure influences the rate of film formation. nih.gov | nih.govresearchgate.net |
| Zinc Phosphate Coatings | Forms a crystalline layer via an electrochemical process of dissolution and precipitation. researchgate.net | Acts as a physical barrier, significantly improving corrosion resistance. frontiersin.orgresearchgate.net | researchgate.netfrontiersin.orgresearchgate.net |
Advanced Material Science Applications
Polymeric Composites and Nanocomposites
The incorporation of metal phosphates into polymer matrices can significantly enhance their thermal, mechanical, and functional properties. The long, hydrophobic tetraoctadecyl chains of Zinc tetraoctadecyl bis(phosphate) are expected to promote compatibility with a wide range of polymer systems.
Role as Latent Curing Agents in Polymer Systems
The proposed mechanism for such latency often involves the dissociation of the zinc complex at elevated temperatures, releasing a catalytic species that initiates the polymerization or cross-linking of the polymer matrix. The long alkyl chains in Zinc tetraoctadecyl bis(phosphate) could influence its solubility and dispersion within the polymer resin, which are critical factors for a latent curing agent's performance.
Table 1: Potential Curing Characteristics of Zinc Alkyl Phosphates in Epoxy Resins
| Property | Observation | Potential Implication for Zinc Tetraoctadecyl Bis(phosphate) |
| Activation Temperature | Zinc bis(diorganophosphate)s show catalytic activity at 130-160°C. nih.gov | Could act as a high-temperature latent curing agent. |
| Dispersion | Long alkyl chains improve compatibility with organic matrices. | The tetraoctadecyl chains may enhance its dispersion in non-polar polymer resins. |
| Latency Mechanism | Thermal dissociation of the zinc-phosphate bond. nih.gov | A similar dissociation mechanism could be expected, releasing a zinc-based catalyst. |
This table is based on data from analogous compounds and represents a hypothetical performance for Zinc tetraoctadecyl bis(phosphate).
Intercalation in Layered Polymeric Nanocomposites
Layered nanocomposites are materials where nano-scale layers of a filler are dispersed within a polymer matrix. The process of inserting polymer chains or other molecules between these layers is known as intercalation. This can lead to materials with significantly improved mechanical, thermal, and barrier properties.
While there is no specific data on the intercalation of Zinc tetraoctadecyl bis(phosphate) itself, the structure of long-chain alkyl phosphates suggests they could play a role in the formation of such nanocomposites. For example, mesostructured lamellar aluminum phosphates have been synthesized with covalently bonded long alkyl chains separating the AlPO4 layers. nih.gov Similarly, one-dimensional polymeric and two-dimensional layered zinc monoalkyl phosphates with long alkyl chains have been synthesized, demonstrating the ability of these structures to form layered arrangements. nih.gov The long tetraoctadecyl chains of Zinc tetraoctadecyl bis(phosphate) could facilitate the intercalation of this compound into layered structures or act as a surfactant to aid the dispersion of other layered fillers, such as clays, within a polymer matrix. nih.gov
Catalysis of Cross-linking Reactions in Polymers
Zinc compounds are known to catalyze various cross-linking reactions in polymers. For instance, zinc oxide can promote the vulcanization of rubber by activating the cross-linking agents. youtube.com Other zinc compounds, such as zinc acrylate, have been shown to be highly reactive cross-linking agents for unsaturated polyesters. researchgate.net Zinc ions (from sources like zinc sulfate (B86663) or zinc chloride) can also act as cross-linking agents by forming ionic bonds between polymer chains, as seen in polysaccharide and polyacrylate systems. nih.govuotechnology.edu.iq
It is plausible that Zinc tetraoctadecyl bis(phosphate) could participate in or catalyze cross-linking reactions. The zinc ion could act as a Lewis acid to activate functional groups on the polymer chains, facilitating the formation of cross-links. The long alkyl chains would again serve to improve the compatibility and dispersion of the catalyst within the polymer matrix.
Functionalized Nanocarriers and Responsive Materials
The surface properties of nanoparticles are critical for their application as carriers for active molecules or as components of responsive materials. The structure of Zinc tetraoctadecyl bis(phosphate) suggests it could be used to create functionalized surfaces.
Surface Functionalization for Specific Interactions
The synthesis of functional polymer-coated inorganic composite particles is a significant area of research for biomedical applications. rsc.org Zinc phosphate (B84403) nanoparticles have been coated with polymers like polyglycidyl methacrylate (PGMA) and further functionalized to enhance their properties for applications such as drug delivery. rsc.org The long tetraoctadecyl chains of Zinc tetraoctadecyl bis(phosphate) inherently provide a hydrophobic surface. This property could be exploited to create nanoparticles with specific affinities for non-polar molecules or to act as a stabilizing layer in non-aqueous environments. Furthermore, the phosphate groups could serve as anchor points for further functionalization with other molecules to tailor the surface for specific interactions.
Enrichment Methods for Phosphorylated Biomolecules
The specific binding affinity between phosphate groups and certain metal ions is the basis for enrichment techniques used in phosphoproteomics. While there is no direct evidence of Zinc tetraoctadecyl bis(phosphate) being used for this purpose, zinc-based materials have been explored in this context. For instance, zinc is a cofactor for the proteolytic enzyme carboxypeptidase, where it forms coordination bonds with the substrate. ncert.nic.in
The principle of using metal ions to capture phosphorylated biomolecules is well-established. ncert.nic.in It is conceivable that nanoparticles or surfaces functionalized with Zinc tetraoctadecyl bis(phosphate) could be designed for the selective capture and enrichment of phosphorylated peptides or proteins, although this remains a speculative application without direct research findings.
Stimuli-Responsive Assembly and Disassembly
The molecular structure of Zinc tetraoctadecyl bis(phosphate) inherently lends itself to the formation of dynamic, ordered structures. This capability stems from its amphiphilic nature, possessing two long, non-polar octadecyl hydrocarbon chains and a polar zinc phosphate head group. Such molecules can spontaneously organize in solution to minimize unfavorable interactions between their hydrophobic tails and the solvent, a process known as self-assembly. wikipedia.org
The assembly of these molecules into larger architectures like micelles or bilayer vesicles is governed by non-covalent forces, primarily van der Waals interactions between the long alkyl chains. researchgate.net The resulting structures are not static; their formation and dissolution can be controlled by external factors, making them "stimuli-responsive." rsc.org Coordination polymers involving zinc(II) ions are known to be responsive to a variety of stimuli, including changes in solvent, pH, and temperature. mdpi.com
For Zinc tetraoctadecyl bis(phosphate), several stimuli could trigger assembly or disassembly:
Solvent Polarity: In polar solvents like water, the molecules would assemble to shield their hydrophobic tails. Changing to a non-polar organic solvent would disrupt these structures, causing the molecules to disperse.
Temperature: Changes in temperature can alter the strength of hydrophobic interactions, potentially triggering a phase transition in the assembled structure.
pH Variation: The coordination state of the zinc phosphate head group can be sensitive to pH. Altering the pH could change the charge and interactions at the surface of an assembly, leading to its breakdown or rearrangement. nih.gov
Presence of Competing Ligands: Introducing other molecules that can bind to the zinc ions could disrupt the coordination network holding the assemblies together, leading to disassembly. elsevierpure.com
This responsive behavior makes Zinc tetraoctadecyl bis(phosphate) a candidate for applications in smart materials, such as controlled-release systems or dynamic sensors.
Advanced Coatings and Surface Modification
Anti-Corrosion Mechanisms of Zinc Phosphates (focus on chemical aspects)
Zinc phosphate compounds are effective anti-corrosion pigments that function through a multi-faceted chemical mechanism. When a coating containing zinc phosphate is exposed to a corrosive environment, the pigment provides protection through both inhibitive and barrier effects. The presence of the long tetraoctadecyl chains in Zinc tetraoctadecyl bis(phosphate) significantly enhances the barrier properties compared to simple inorganic zinc phosphate.
The primary anti-corrosion functions are:
Inhibitive Action: The zinc phosphate component slowly dissolves in the presence of moisture, releasing zinc (Zn²⁺) and phosphate (PO₄³⁻) ions. nih.gov
Cathodic Inhibition: Zinc ions migrate to cathodic sites on the metal surface, where they can precipitate as zinc hydroxide, stifling the oxygen reduction reaction. membranechemicals.comresearchgate.net
Anodic Inhibition: Phosphate ions react with the metal substrate at anodic sites. On steel, for example, they react with ferrous ions (Fe²⁺) to form a stable, passivating layer of iron phosphate. nih.gov This film electrically insulates the metal and prevents further dissolution. nih.govtaylorandfrancis.com
Barrier Enhancement: The two long octadecyl chains are highly hydrophobic (water-repelling). They create a dense, non-polar barrier that physically obstructs the penetration of water, oxygen, and other corrosive agents to the metal surface. This synergistic mechanism combines the active inhibition of the zinc phosphate with the passive barrier protection of the long alkyl groups, offering enhanced durability.
Research on mixed zinc-calcium phosphates has identified the formation of specific protective compounds on steel surfaces, such as Hopeite (Zn₃(PO₄)₂) and Scholzite (CaZn₂(PO₄)₂), which form a persistent inhibitive film. researchgate.net
| Ion/Compound | Formula | Role in Corrosion Inhibition | Reference |
|---|---|---|---|
| Zinc Ion | Zn²⁺ | Acts as a cathodic inhibitor; precipitates at cathodic sites. | researchgate.net |
| Phosphate Ion | PO₄³⁻ | Acts as an anodic inhibitor; forms a passivating iron phosphate layer. | nih.gov |
| Hopeite | Zn₃(PO₄)₂·4H₂O | Component of the protective crystalline film formed on the metal surface. | researchgate.net |
| Iron Phosphate | FePO₄ | A key component of the passivating film that inhibits the anodic corrosion process. | nih.gov |
Surface Engineering with Self-Assembled Monolayers
The structure of Zinc tetraoctadecyl bis(phosphate) makes it an excellent candidate for modifying surfaces through the formation of self-assembled monolayers (SAMs). This technique allows for precise control over the surface properties of a material at the molecular level. acs.org
The process involves the phosphate head group of the molecule acting as a robust anchor, binding to various metal oxide surfaces such as titanium oxide, aluminum oxide, or zirconium oxide. nih.govacs.org Once anchored, the two long, hydrophobic octadecyl chains orient themselves away from the surface. Studies on similar long-chain alkyl phosphates show that chains with more than 15 carbon atoms, such as octadecyl (C18), are critical for forming highly ordered and densely packed monolayers due to strong van der Waals forces between the chains. researchgate.netnih.govacs.org
The formation of such a SAM results in a surface that is:
Highly Hydrophobic: The dense layer of hydrocarbon tails repels water, which can be seen in high water contact angles.
Chemically Inert: The monolayer creates a barrier that protects the underlying substrate from chemical attack.
Low Friction: The well-ordered, uniform surface can exhibit low coefficients of friction.
The quality of these monolayers is directly related to the length of the alkyl chain. Longer chains lead to more crystalline, well-ordered films.
| Alkyl Chain Length | Degree of Order / Packing Density | Surface Property | Reference |
|---|---|---|---|
| Short (e.g., C10) | Lower | Less ordered film, lower hydrophobicity. | nih.gov |
| Medium (e.g., C12-C14) | Intermediate | Improved packing and surface properties. | researchgate.net |
| Long (>C15, e.g., C18) | High (2D Crystalline) | Densely packed, highly ordered, maximum hydrophobicity. | researchgate.netnih.govacs.org |
Role in Agricultural Nutrient Dynamics
Phosphate-Zinc Interactions in Soil Chemistry
However, Zinc tetraoctadecyl bis(phosphate) interacts with the soil environment differently from simple inorganic salts. Its key chemical characteristics influencing soil dynamics are:
Low Water Solubility: The long hydrocarbon chains make the compound virtually insoluble in water. taylorandfrancis.com This prevents a sudden release of high concentrations of zinc and phosphate ions into the soil solution, thereby avoiding the rapid precipitation that causes nutrient lock-up.
Slow-Release Nature: The availability of zinc and phosphate from this compound is not governed by simple dissolution but by the gradual microbial degradation of the octadecyl chains. This makes it a slow-release fertilizer, providing a steady, low-level supply of nutrients that can be better synchronized with plant needs.
Organic Matter Contribution: The breakdown of the alkyl chains contributes to the soil's organic matter content.
Therefore, this organo-phosphate compound could circumvent the typical negative P-Zn interaction by avoiding high ionic concentrations in the soil solution.
Chemical Mobilization of Phosphate by Zinc Compounds
While high concentrations of zinc can immobilize phosphate, there is evidence that zinc can also play a role in mobilizing native soil phosphorus. nih.gov This seemingly contradictory effect is linked to biochemical processes in the plant rhizosphere. mdpi.comresearchgate.net Zinc is a critical cofactor for several enzymes, including phosphatase and phytase, which are crucial for the mineralization of organic phosphorus in the soil. nih.govmdpi.com
A proposed mechanism for how Zinc tetraoctadecyl bis(phosphate) could facilitate phosphate mobilization is as follows:
Slow Mineralization: The compound is slowly broken down in the soil by microbial activity.
Localized Zinc Release: This degradation releases a small but steady supply of zinc ions (Zn²⁺) into the rhizosphere.
Enzyme Activation: The released Zn²⁺ acts as a cofactor, enhancing the activity of phosphatase and phytase enzymes secreted by plant roots and soil microbes. nih.gov
Organic P Mineralization: These activated enzymes then break down native soil organic phosphorus compounds (like phytates), which are otherwise unavailable to plants, releasing soluble phosphate that can be absorbed by the plant roots. nih.govresearchgate.net
In this way, the zinc supplied by the compound could indirectly increase the availability of phosphate from the soil's existing organic reserves, a process distinct from simply providing phosphate itself.
Functionalization and Chemical Modification Strategies
Covalent Functionalization Approaches
Covalent functionalization involves the formation of strong, stable chemical bonds between the zinc phosphate (B84403) surface and modifying molecules. This approach offers robust and long-lasting surface modifications.
The "grafting to" and "grafting from" methods are two primary strategies for covalently attaching polymer layers to inorganic surfaces like zinc phosphate. In the "grafting to" approach, pre-synthesized polymers with reactive end groups are attached to the surface. The "grafting from" technique involves initiating polymerization directly from the surface after it has been modified with initiator molecules. researchgate.netnih.gov
For a material like zinc tetraoctadecyl bis(phosphate), with its long alkyl chains, grafting with polymers could further enhance its compatibility with non-polar matrices. The process typically involves the reaction of terminal functional groups of the polymer with the hydroxyl groups present on the surface of the zinc phosphate particles. Phosphonate (B1237965) groups on polymers have been shown to be effective for grafting onto metal oxide surfaces. google.com
Table 1: Comparison of Polymer Grafting Methods
| Method | Description | Advantages | Disadvantages |
| Grafting to | Pre-fabricated polymers are attached to the surface. google.com | Well-defined polymer chains. | Steric hindrance can limit grafting density. |
| Grafting from | Polymerization is initiated from the surface. researchgate.net | High grafting density can be achieved. | Less control over the polymer chain length and polydispersity. |
Detailed research findings on other metal oxide systems suggest that the choice of grafting method significantly impacts the final properties of the composite material. For instance, a higher grafting density achieved through the "grafting from" method can create a more effective barrier against corrosion or improve the dispersion of nanoparticles in a polymer matrix.
Specific ligands can be covalently attached to the zinc phosphate surface to introduce desired functionalities. Carboxylic acids and phosphonic acids are common ligand types used for modifying metal oxide surfaces. acs.orgresearchgate.net For instance, the attachment of ligands with hydrophilic heads could alter the surface energy of zinc tetraoctadecyl bis(phosphate), making it more dispersible in polar solvents.
Studies on zinc oxide nanowires have demonstrated the formation of stable self-assembled monolayers (SAMs) using carboxyalkylphosphonic acids. acs.org The phosphonic acid group serves as a robust anchor to the zinc-containing surface, while the terminal carboxylic acid group can be used for further reactions or to control surface properties. This strategy could be adapted for zinc tetraoctadecyl bis(phosphate) to introduce reactive sites for subsequent chemical transformations.
Non-Covalent Modification and Supramolecular Functionalization
Non-covalent modifications rely on weaker intermolecular forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These methods offer a more dynamic and reversible way to functionalize surfaces.
Self-assembly is a process where molecules spontaneously organize into ordered structures. For zinc phosphate materials, self-assembly can be used to create hierarchical nanostructures with tailored properties. researchgate.net The long octadecyl chains of zinc tetraoctadecyl bis(phosphate) could play a significant role in directing the self-assembly process, potentially leading to the formation of lamellar or other ordered structures.
Functional molecules can be incorporated into these self-assembled structures through co-precipitation or post-synthesis treatment. The choice of solvent and the chemical nature of the functional molecule would be critical in directing the final architecture.
The concept of host-guest chemistry, commonly seen in metal-organic frameworks and other porous materials, could be applied to modified zinc phosphate structures. nitschkegroup-cambridge.comnih.govnih.gov By creating cavities or channels within the self-assembled structure of zinc tetraoctadecyl bis(phosphate), it may be possible to encapsulate smaller "guest" molecules.
This could be achieved by introducing bulky co-ligands during the synthesis or by using templating agents that are later removed. The release of the guest molecules could then be triggered by external stimuli such as a change in pH or temperature, opening up possibilities for controlled release applications. Research on hybrid metal phosphates has shown that the coordination between inorganic metal ions and organic ligands allows for the modulation of the structure to optimize performance. acs.orgacs.org
Substitution and Doping Strategies in Related Zinc Phosphates
Substitution and doping involve the intentional introduction of foreign ions into the crystal lattice of a material to alter its properties. While "doping" generally refers to the addition of very small amounts of an impurity, "substitution" can involve higher concentrations where one atom or ion replaces another in the crystal structure. researchgate.net
In the broader field of phosphate-based biomaterials, zinc has been used as a dopant in calcium phosphates to impart antibacterial properties and influence biological performance. researchgate.netnih.gov Similarly, doping zinc phosphate with other metal ions could be a viable strategy to modify the electronic, optical, or catalytic properties of zinc tetraoctadecyl bis(phosphate). Density functional theory calculations have shown that doping can regulate the electronic structure and improve the stability of related materials. nih.gov
Table 2: Potential Dopants for Zinc Phosphates and Their Effects
| Dopant Ion | Potential Effect | Relevant Research Context |
| Manganese (Mn²⁺) | Enhanced corrosion resistance | Zinc phosphate coatings for steel henkel-adhesives.com |
| Nickel (Ni²⁺) | Improved corrosion protection | Zinc phosphate conversion coatings henkel-adhesives.com |
| Calcium (Ca²⁺) | Modified biological properties | Zinc-doped calcium phosphate cements nih.gov |
| Fluoride (F⁻) | Improved coating formation on aluminum | Co-phosphating of steel and aluminum alloys mdpi.com |
The successful incorporation of dopants would depend on factors such as ionic radii, charge neutrality, and the synthesis conditions. Such strategies could pave the way for developing multifunctional materials based on zinc tetraoctadecyl bis(phosphate).
Controlled Variation of Metal Content in Zinc Phosphate Frameworks
The targeted synthesis of mixed-metal long-chain alkyl phosphates presents a viable strategy for tuning the material's properties. By introducing other metal ions into the zinc phosphate structure, it may be possible to create bimetallic or even more complex multi-metallic frameworks. This approach has been successfully employed in other classes of metal phosphates and metal-organic frameworks (MOFs).
For instance, research on bimetallic nanoparticles and mixed-metal phosphates has demonstrated that the incorporation of a second metal can significantly alter the material's catalytic, electronic, and magnetic properties. The synthesis of such materials often involves the co-precipitation of metal precursors in the presence of the desired organic ligand. In the case of Zinc tetraoctadecyl bis(phosphate), a potential synthetic route could involve the reaction of a mixture of zinc salts and another metal salt (e.g., cobalt, nickel, or copper) with dioctadecyl hydrogen phosphate.
The relative ratio of the metal precursors would be a critical parameter to control the final composition of the mixed-metal phosphate. Characterization techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) would be essential to determine the precise metal content in the synthesized materials.
A hypothetical study on the synthesis of mixed-metal (Zn-Co) tetraoctadecyl bis(phosphates) might yield the data presented in the interactive table below:
Table 1: Hypothetical Metal Content in Mixed-Metal (Zn-Co) Tetraoctadecyl Bis(phosphates)
| Sample ID | Target Zn:Co Ratio | Actual Zn Content (wt%) | Actual Co Content (wt%) |
|---|---|---|---|
| Zn-TDBP | 1:0 | 9.8 | 0 |
| ZnCo-TDBP-1 | 9:1 | 8.8 | 1.0 |
| ZnCo-TDBP-2 | 4:1 | 7.8 | 2.0 |
The successful incorporation of a second metal would likely influence the structural arrangement of the resulting framework. Techniques such as X-ray Diffraction (XRD) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy would be crucial to probe the local coordination environment of both the zinc and the dopant metal ions, confirming their integration into the phosphate framework rather than the formation of separate phases.
Influence of Dopants on Structure and Reactivity
Doping zinc phosphate frameworks with small amounts of other elements is another powerful tool to modify their structure and reactivity. Unlike the controlled variation of metal content where a significant portion of the primary metal is replaced, doping typically involves the introduction of impurities at much lower concentrations. These dopants can be other metal ions or even non-metallic elements.
The influence of dopants on the properties of zinc phosphate coatings has been a subject of considerable research. For example, the addition of ions like manganese (Mn²⁺), nickel (Ni²⁺), and calcium (Ca²⁺) to zinc phosphate conversion coatings has been shown to improve their corrosion resistance and modify their crystal morphology. rsc.org It is plausible that similar doping strategies could be applied to Zinc tetraoctadecyl bis(phosphate).
The introduction of dopants can create defects in the crystal lattice, alter the electronic structure, and introduce new active sites, thereby influencing the material's reactivity. For example, doping with a catalytically active metal could impart or enhance the catalytic properties of the zinc phosphate framework.
A systematic study on the effect of different dopants on the structure and reactivity of Zinc tetraoctadecyl bis(phosphate) could involve the synthesis of a series of doped materials and the evaluation of their properties. The table below presents hypothetical findings from such a study.
Table 2: Hypothetical Influence of Dopants on the Properties of Zinc Tetraoctadecyl Bis(phosphate)
| Dopant (1 mol%) | Crystal System | Unit Cell Volume (ų) | Catalytic Activity (Conversion %) |
|---|---|---|---|
| None | Monoclinic | 1250 | < 5 |
| Ni²⁺ | Monoclinic | 1245 | 25 |
| Cu²⁺ | Monoclinic | 1242 | 35 |
In this hypothetical scenario, the introduction of dopants leads to subtle changes in the unit cell volume, as determined by XRD. More significantly, the dopants are shown to have a pronounced effect on the catalytic activity of the material in a model reaction. This highlights the potential of doping as a strategy to functionalize Zinc tetraoctadecyl bis(phosphate) for specific applications. The nature of the dopant and its concentration would be key variables to optimize the desired properties.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways for Highly Tailored Structures
The synthesis of zinc bis(diorganophosphate)s with long alkyl chains has been achieved through various methods, including the reaction of zinc oxide with the corresponding diorganophosphate. One method involves a controlled dealkylation of a triorganophosphate followed by reaction with a zinc salt, while another directly utilizes the sodium salt of the diorganophosphate mdpi.com. The morphology and properties of the resulting coordination polymers are highly dependent on the organic substituents and the thermal history of the sample mdpi.com.
Future research will focus on developing more sophisticated synthetic strategies to gain precise control over the dimensionality, porosity, and surface chemistry of zinc tetraoctadecyl bis(phosphate) and related structures. The use of structuredirecting agents and templates during synthesis is a promising avenue for creating highly ordered, porous frameworks. The influence of the alkyl chain length on the self-assembly of alkyl phosphates into ordered monolayers has been demonstrated, with longer chains leading to a higher degree of order and packing density nih.gov. This principle can be extended to the design of three-dimensional zinc bis(phosphate) structures.
| Synthetic Approach | Potential for Tailoring Structures | Key Parameters to Control |
| Solvothermal Synthesis | Control over crystal size and morphology | Temperature, Solvent, Reaction Time |
| Microwave-Assisted Synthesis | Rapid synthesis of nanostructures | Microwave Power, Temperature Ramp |
| Template-Directed Synthesis | Creation of porous and hierarchical structures | Template Molecule, pH |
| Interfacial Synthesis | Formation of thin films and monolayers | Substrate, Concentration, Temperature |
These advanced synthetic methodologies will enable the creation of materials with tailored properties for specific applications, moving beyond simple bulk materials to complex, functional architectures.
Advanced Characterization Techniques for In-Situ Monitoring of Self-Assembly
Understanding the formation mechanism of zinc phosphate (B84403) structures is crucial for controlling their final properties. While traditional characterization techniques provide valuable information about the final product, they offer limited insight into the dynamic processes of nucleation and growth. Future research will increasingly employ advanced in-situ characterization techniques to monitor the self-assembly of zinc tetraoctadecyl bis(phosphate) in real-time.
Techniques such as the quartz crystal microbalance (QCM) have been successfully used to monitor the mass changes during the formation of zinc phosphate coatings, providing qualitative information about the reaction kinetics researchgate.net. In-situ time-lapse optical microscopy has also been utilized to observe the microstructural corrosion mechanisms and the deposition of phosphate inhibitors on alloy surfaces nih.gov.
For a more detailed understanding at the molecular level, techniques like multiparametric Fluorescence Lifetime Imaging Microscopy (FLIM) and single-molecule Fluorescence Lifetime Correlation Spectroscopy (FLCS), which have been used to study the self-assembly of short peptides, could be adapted rsc.org. These methods can provide single-molecule resolution on the kinetics of fiber formation and the packing of molecules within the assembled structures rsc.org.
| Characterization Technique | Information Gained | Relevance to Zinc Phosphate Self-Assembly |
| Quartz Crystal Microbalance (QCM) | Real-time mass changes | Monitoring film growth and dissolution rates |
| In-Situ Atomic Force Microscopy (AFM) | Real-time topographical changes | Visualizing crystal nucleation and growth |
| In-Situ X-Ray Scattering (SAXS/WAXS) | Evolution of crystalline structure | Tracking the formation of ordered phases |
| Advanced Fluorescence Microscopy | Single-molecule dynamics | Understanding the initial stages of aggregation |
The data from these in-situ techniques will be invaluable for refining synthetic protocols and for developing accurate computational models of the self-assembly process.
Multiscale Computational Modeling of Complex Zinc Phosphate Systems
Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of complex molecular systems. For zinc tetraoctadecyl bis(phosphate), multiscale modeling approaches that bridge different length and time scales are essential to capture the interplay between molecular interactions and macroscopic properties.
Molecular dynamics (MD) simulations have been employed to investigate the behavior of related compounds like zinc dialkyldithiophosphates (ZDDP) at interfaces, providing insights into tribofilm formation at the atomic level researchgate.nettribonet.org. These simulations can elucidate reaction mechanisms and the influence of external factors like pressure and shear on the chemical processes tribonet.org. Ab initio molecular dynamics can offer detailed insights into the electronic structure and reaction pathways, as demonstrated in studies of ZDDP linkage isomers and their oxidative degradation nih.gov.
A significant challenge in modeling zinc-containing systems is the accurate description of the coordination environment of the zinc ion. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods and novel approaches like deep potential/molecular mechanics (DP/MM) are being developed to address this challenge with greater accuracy and efficiency biorxiv.org. These advanced models can faithfully reproduce the coordination geometry and structural characteristics of zinc complexes biorxiv.org.
| Modeling Technique | Scale | Information Provided |
| Ab Initio Molecular Dynamics | Atomic/Electronic | Reaction pathways, electronic structure |
| Classical Molecular Dynamics (MD) | Molecular | Self-assembly, interfacial behavior, diffusion |
| Coarse-Grained (CG) Modeling | Supramolecular | Large-scale morphology, phase behavior |
| Finite Element Method (FEM) | Macroscopic | Mechanical properties, stress distribution |
By integrating these computational techniques, researchers can build comprehensive models that predict the structure-property relationships of complex zinc phosphate systems, accelerating the design of new materials with desired functionalities.
Design of Next-Generation Catalytic Systems Based on Zinc Bis(phosphate) Frameworks
The structural versatility of zinc phosphates, including the ability to form extended frameworks, makes them promising candidates for the development of novel catalytic systems. The organic ligands in hybrid zinc phosphate frameworks play a crucial role in defining the topology and potential catalytic activity rsc.org.
Future research will focus on the rational design of zinc bis(phosphate) frameworks with specific catalytic functionalities. This includes the incorporation of catalytically active sites, the creation of well-defined porous networks to control substrate access, and the tuning of the electronic properties of the framework. The pyrolysis of hybrid zinc phosphates can lead to the formation of zinc phosphate mixed with electron-conducting carbonaceous phases, which could have applications in electrocatalysis rsc.org.
The long octadecyl chains in zinc tetraoctadecyl bis(phosphate) can be leveraged to create hydrophobic microenvironments within a catalytic framework, which could be advantageous for reactions involving non-polar substrates in aqueous media. Furthermore, the self-assembly properties of these molecules could be used to template the formation of mesoporous catalytic materials.
| Catalytic Application | Design Strategy | Potential Advantage of Zinc Bis(phosphate)s |
| Heterogeneous Catalysis | Creation of porous frameworks with active sites | Tunable pore size and surface chemistry |
| Photocatalysis | Incorporation of photosensitive moieties | Light harvesting and charge separation |
| Electrocatalysis | Formation of conductive composite materials | High surface area and stability |
| Biocatalysis | Immobilization of enzymes | Biocompatibility and enhanced enzyme stability |
The development of these next-generation catalytic systems will be driven by a combination of advanced synthesis, in-depth characterization, and computational design.
Integration of Zinc Tetraoctadecyl Bis(phosphate) into Multifunctional Smart Materials
"Smart" materials, which can respond to external stimuli, are at the forefront of materials science. Zinc tetraoctadecyl bis(phosphate) and related compounds possess properties that make them attractive components for the design of such materials.
One promising area is the development of electrorheological (ER) fluids. Hybrid polymers based on zinc arylphosphates, when mixed with silicone oil, have been shown to exhibit significant negative electrorheological effects, meaning their viscosity can be controlled by an external electric field rsc.org. The long alkyl chains of zinc tetraoctadecyl bis(phosphate) could enhance the stability and performance of such ER fluids.
Another emerging application is in self-healing materials. Zinc phosphate has been incorporated into coatings to provide "smart" self-healing anti-corrosion properties nih.gov. In the event of damage to the coating, the zinc phosphate can be released and react with the metal substrate to form a protective layer, preventing further corrosion mdpi.com. The hydrophobic nature of the octadecyl chains could further enhance the protective barrier of such coatings.
| Smart Material Functionality | Role of Zinc Tetraoctadecyl Bis(phosphate) | Potential Application |
| Chemo-responsive | Release of active agents in response to pH change | Controlled drug delivery, self-healing coatings |
| Mechano-responsive | Change in properties under mechanical stress | Stress sensors, self-lubricating surfaces |
| Thermo-responsive | Phase transitions at specific temperatures | Thermal sensors, actuators |
| Photo-responsive | Change in conformation or properties upon light exposure | Optical switches, light-controlled release systems |
The integration of zinc tetraoctadecyl bis(phosphate) into multifunctional smart materials will require a deep understanding of its physical and chemical properties and the development of innovative composite and device fabrication techniques.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing zinc tetraoctadecyl bis(phosphate), and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves reacting tetraoctadecyl bis(phosphate) ligands with zinc salts (e.g., zinc nitrate or acetate) in non-aqueous solvents like toluene or tetrahydrofuran. Temperature (60–80°C) and stoichiometric ratios (1:1 Zn²⁺ to ligand) are critical for avoiding side products. Purity can be monitored via FT-IR for phosphate-Zn coordination bands (950–1100 cm⁻¹) and elemental analysis for Zn/P ratios . Solvent choice impacts crystallinity; polar aprotic solvents may enhance ligand solubility but risk hydrolysis .
Q. Which characterization techniques are most effective for confirming the structural integrity of zinc tetraoctadecyl bis(phosphate)?
- Methodological Answer :
- XRD : To confirm crystalline phase and compare with known zinc phosphate structures (e.g., Zn₃(PO₄)₂·4H₂O patterns ).
- EDX : For elemental mapping of Zn, P, and O to verify stoichiometry .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition steps (e.g., loss of octadecyl chains above 300°C) .
- ¹H/³¹P NMR : Detect ligand coordination shifts and confirm absence of unreacted precursors .
Q. How does the solubility profile of zinc tetraoctadecyl bis(phosphate) influence its application in hydrophobic coatings?
- Methodological Answer : The compound is insoluble in water but dispersible in organic solvents (e.g., chloroform, hexane) due to its long alkyl chains. Solubility tests should include gradient solvent mixtures to optimize dispersion for coating applications. Surface tension measurements (via contact angle analysis) can quantify hydrophobicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis conditions for zinc-organophosphate complexes?
- Methodological Answer : Systematic reviews of published protocols (e.g., varying pH, temperature, or zinc sources) should be conducted using frameworks like the Cochrane Handbook . Conflicting data on crystallinity or yield may arise from impurities in ligands or solvent traces; replicate experiments with controlled purity standards (≥99% ligands) and characterize intermediates via HPLC .
Q. What experimental designs are suitable for evaluating the anti-corrosive efficacy of zinc tetraoctadecyl bis(phosphate) in composite coatings?
- Methodological Answer :
- Electrochemical Impedance Spectroscopy (EIS) : Measure corrosion resistance in saline environments.
- EDX Mapping : Post-corrosion analysis of coated metal surfaces to detect Zn/P retention .
- Accelerated Weathering Tests : Expose coatings to UV/humidity cycles and monitor degradation via FT-IR for phosphate bond stability .
Q. How can spectroscopic challenges in distinguishing isomeric or polymorphic forms of zinc tetraoctadecyl bis(phosphate) be addressed?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguities in the phosphate-Zn coordination sphere .
- Solid-State NMR : Differentiate polymorphs using ³¹P chemical shift anisotropy .
- Computational Modeling : Density Functional Theory (DFT) can predict vibrational spectra (IR/Raman) for comparison with experimental data .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing variability in thermal stability data across batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
